(2Z)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenyl-3-piperidin-1-ylpropan-1-one
Description
The compound (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one is a complex organic molecule characterized by the presence of a hydrazone functional group, a phenyl ring, and a piperidine ring
Properties
Molecular Formula |
C20H21Cl2N3O |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H21Cl2N3O/c21-16-9-10-18(17(22)13-16)23-24-19(14-25-11-5-2-6-12-25)20(26)15-7-3-1-4-8-15/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b24-19- |
InChI Key |
LFCVVBPCFPBODW-CLCOLTQESA-N |
Isomeric SMILES |
C1CCN(CC1)C/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CC(=NNC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one typically involves the condensation of 2,4-dichlorophenylhydrazine with a suitable ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
Preparation of 2,4-dichlorophenylhydrazine: This intermediate is synthesized by the reduction of 2,4-dichloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Condensation Reaction: The 2,4-dichlorophenylhydrazine is then reacted with 1-phenyl-3-(piperidin-1-yl)propan-1-one in the presence of an acid catalyst like acetic acid under reflux conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s hydrazone moiety is known for its potential biological activity. It can act as a ligand for metal ions, forming complexes that may exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The hydrazone group is a common pharmacophore in drug design, and modifications to the phenyl and piperidine rings can lead to compounds with enhanced biological activity.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. For instance, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of the target compound.
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Another precursor used in the condensation reaction.
Hydrazones: A class of compounds with similar functional groups but different substituents on the aromatic rings.
Uniqueness
The uniqueness of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one lies in its combination of a hydrazone group with both phenyl and piperidine rings. This structure provides a versatile platform for further functionalization and potential biological activity, distinguishing it from other hydrazone derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
